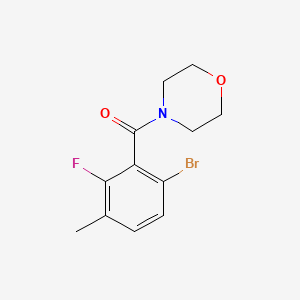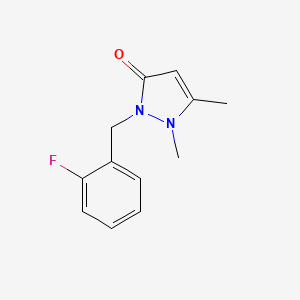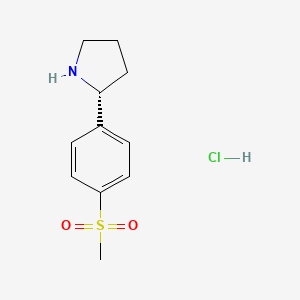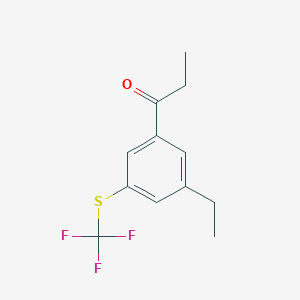
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H7BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, formyl, and methyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-5-methylbenzaldehyde.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid can be compared with other similar boronic acids, such as:
- 4-Chloro-3-formylphenylboronic acid
- 2-Fluoro-3-formylphenylboronic acid
- 5-Methyl-2-fluoro-3-formylphenylboronic acid
These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The unique combination of chloro, fluoro, formyl, and methyl groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C8H7BClFO3 |
|---|---|
Molekulargewicht |
216.40 g/mol |
IUPAC-Name |
(4-chloro-2-fluoro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClFO3/c1-4-2-6(9(13)14)8(11)5(3-12)7(4)10/h2-3,13-14H,1H3 |
InChI-Schlüssel |
YDKZAXZIGGSSLS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1F)C=O)Cl)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



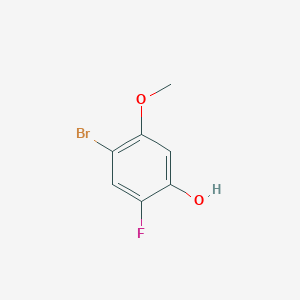
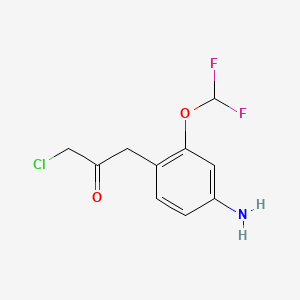
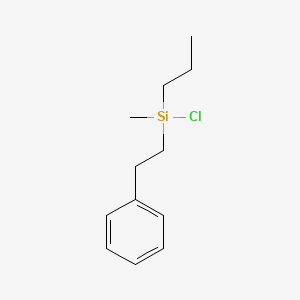
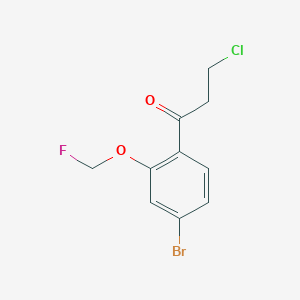
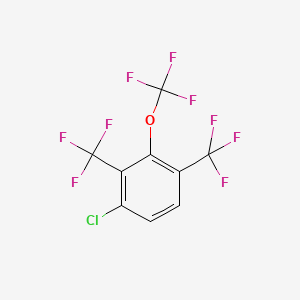
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
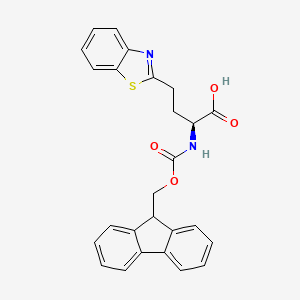
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
